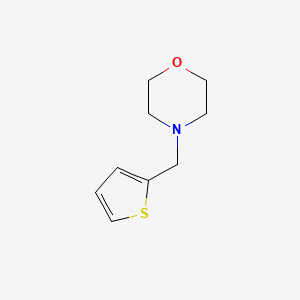

4-(Thiophen-2-ylmethyl)morpholine

Descripción general

Descripción

4-(Thiophen-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a thiophen-2-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and thiophene moieties imparts unique chemical and physical properties to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethyl)morpholine typically involves the reaction of thiophen-2-ylmethyl halides with morpholine. One common method is the nucleophilic substitution reaction where thiophen-2-ylmethyl chloride or bromide reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction control is crucial in industrial settings to minimize impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(Thiophen-2-ylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the morpholine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives or modified morpholine rings.

Substitution: Various substituted thiophene or morpholine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacophore Development

4-(Thiophen-2-ylmethyl)morpholine is being investigated as a potential pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in pharmaceutical development .

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been noted for their antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antiviral Potential

The compound's potential as an antiviral agent has also been explored. Studies suggest that morpholine derivatives can inhibit viral replication through mechanisms such as interference with viral RNA synthesis. Related compounds have shown efficacy against Hepatitis C virus by inhibiting the NS5B RNA polymerase .

Anticancer Properties

In vitro investigations have assessed the anticancer properties of thiophene-based morpholines against various cancer cell lines. Results indicate that these compounds can induce apoptosis in cancer cells, suggesting mechanisms that warrant further exploration for therapeutic applications .

Materials Science

Electronic Properties

this compound is being studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs). The thiophene ring contributes to the compound's conductivity and optical characteristics, which are essential for applications in electronic devices .

Biological Studies

Enzyme Interaction Studies

Research has utilized this compound to understand its interaction with enzymes and receptors. These studies provide insights into the compound's mechanism of action and its potential role in modulating biological pathways .

Industrial Applications

Corrosion Inhibitors

The unique properties of this compound make it useful in developing corrosion inhibitors and other specialty chemicals. Its ability to form protective films on metal surfaces enhances its application in industrial settings .

Synthesis and Characterization

The synthesis of this compound typically involves the nucleophilic substitution reaction between thiophen-2-ylmethyl halides and morpholine. This process is often carried out in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to achieve high yields and purity .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Umesha et al. evaluated the antimicrobial properties of morpholine derivatives, including those structurally similar to 4-(Thiophen-2-ylmethyl)morpholine. The findings indicated a broad spectrum of activity against several pathogens, with minimum inhibitory concentrations ranging from 32 to 128 µg/mL depending on the strain tested .

- Anticancer Activity Investigation : Research on thiophene-based morpholines revealed their potential to induce apoptosis in various cancer cell lines, suggesting further exploration for therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of 4-(Thiophen-2-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds like 2-thiophenemethanol and 2-thiophenemethylamine share the thiophene moiety.

Morpholine Derivatives: Compounds such as 4-methylmorpholine and 4-phenylmorpholine share the morpholine ring.

Uniqueness

4-(Thiophen-2-ylmethyl)morpholine is unique due to the combination of the thiophene and morpholine moieties, which imparts distinct electronic and steric properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.

Actividad Biológica

4-(Thiophen-2-ylmethyl)morpholine is an organic compound characterized by a morpholine ring substituted with a thiophene moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C₈H₁₁NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Synthesis and Characterization

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-thiophenemethyl chloride and morpholine. This process results in the formation of the desired compound, which is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. For example, studies have reported its antibacterial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of nitric oxide (NO) in LPS-stimulated microglial cells, indicating its potential to mitigate inflammatory responses. The IC50 values for these effects ranged from 79.5 µM to 98.5 µM depending on the specific assay conditions .

Cytotoxicity

Cytotoxicity assays have revealed that this compound can induce cell death in certain cancer cell lines. For instance, in CEM/ADR5000 cells, an IC50 value of 21.09 µM was observed, suggesting that the compound may have potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, either inhibiting or activating their activity.

- Cell Signaling Modulation : It can influence cell signaling pathways by altering the activity of kinases and phosphatases, which are crucial for cell proliferation and apoptosis.

- Gene Expression : Changes in gene expression profiles have been noted in response to treatment with this compound, affecting cellular metabolism and function.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the thiophene and morpholine structures can influence biological activity. For instance:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-(Benzyl)morpholine | Benzyl group instead of thiophene | Exhibits different biological activity profiles |

| 2-(Thiophen-3-yl)ethanamine | Ethylene bridge instead of morpholine | Potentially different reactivity and biological effects |

| 3-Thiophenemethylpiperidine | Piperidine ring instead of morpholine | May show enhanced solubility and bioavailability |

These comparisons underscore the unique nature of this compound due to its specific combination of structural features.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : In vitro assays indicated that the compound significantly reduced NO production in activated macrophages, supporting its potential use in treating inflammatory diseases.

- Cytotoxicity Assessment : In cancer research settings, this compound was tested against multiple cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into its mechanisms and potential therapeutic applications .

Propiedades

IUPAC Name |

4-(thiophen-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-2-9(12-7-1)8-10-3-5-11-6-4-10/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUURQTRNCPVWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286794 | |

| Record name | 4-(thiophen-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-48-1 | |

| Record name | 4-(thiophen-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.